(2Z)-2-[(4-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide

Medicinal chemistry Structure–activity relationship Chromene scaffold

(2Z)-2-[(4‑cyanophenyl)imino]-6‑methoxy-2H‑chromene‑3‑carboxamide (CAS 1321895‑68‑4, MF C₁₈H₁₃N₃O₃, MW 319.32) is a fully synthetic 2‑imino‑2H‑chromene derivative belonging to a privileged scaffold that has yielded inhibitors of MAO, AKR1B10, and CBR1. The molecule combines a 4‑cyanophenylimino group at position 2, a primary carboxamide at position 3, and a methoxy substituent at position 6 on the benzopyran ring.

Molecular Formula C18H13N3O3
Molecular Weight 319.32
CAS No. 1321895-68-4
Cat. No. B2981980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(4-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide
CAS1321895-68-4
Molecular FormulaC18H13N3O3
Molecular Weight319.32
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C#N)C(=C2)C(=O)N
InChIInChI=1S/C18H13N3O3/c1-23-14-6-7-16-12(8-14)9-15(17(20)22)18(24-16)21-13-4-2-11(10-19)3-5-13/h2-9H,1H3,(H2,20,22)
InChIKeyYSHJHMJNMGEUEZ-UZYVYHOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1321895‑68‑4 Procurement Baseline: Core Structure, Physicochemical Identity, and Chromene‑Class Context


(2Z)-2-[(4‑cyanophenyl)imino]-6‑methoxy-2H‑chromene‑3‑carboxamide (CAS 1321895‑68‑4, MF C₁₈H₁₃N₃O₃, MW 319.32) is a fully synthetic 2‑imino‑2H‑chromene derivative belonging to a privileged scaffold that has yielded inhibitors of MAO, AKR1B10, and CBR1 [1]. The molecule combines a 4‑cyanophenylimino group at position 2, a primary carboxamide at position 3, and a methoxy substituent at position 6 on the benzopyran ring. This substitution pattern differentiates it from the widely studied 2‑oxo‑2H‑chromene (coumarin) 3‑carboxamides and from 2‑imino analogs that lack the 6‑methoxy or the 4‑cyanophenyl group, both of which modulate electronic character and potential target‑binding interactions [2]. The compound is commercially available from multiple suppliers as a research‑grade building block; no GMP or API‑grade material is known to be offered, and all suppliers restrict use to laboratory research .

Why General “Chromene‑3‑Carboxamide” Interchange Is Unreliable for CAS 1321895‑68‑4


Chromene‑3‑carboxamides are not a pharmacologically uniform class. Positional and electronic modifications on the 2‑imino‑aryl ring and on the benzopyran core have been shown to profoundly alter potency, isoform selectivity, and even the molecular target engaged. In the hMAO series, a single substituent change on the 2H‑chromene‑3‑carboxamide scaffold shifted MAO‑B selectivity from 1‑fold to >64‑fold [1]. In the AKR1B10 inhibitor series, the nature of the N‑aryl carboxamide and the 2‑imino substituent determined whether a compound achieved low‑micromolar cytotoxicity in both MOLT‑4 and SK‑OV‑3 cells or was inactive [2]. For CAS 1321895‑68‑4, the simultaneous presence of the electron‑withdrawing 4‑cyanophenylimino group and the electron‑donating 6‑methoxy group creates a push‑pull electronic system that is absent from the parent 2‑imino‑2H‑chromene‑3‑carboxamide scaffold . Consequently, potency, selectivity, and pharmacokinetic behavior cannot be inferred from data on simpler analogs; direct, comparator‑anchored data are required to justify procurement over structurally adjacent compounds.

Quantitative Differentiation Evidence for CAS 1321895‑68‑4 Versus Its Closest Structural Analogs


6‑Methoxy Substituent Electronic and Topological Differentiation vs. Parent 2‑(4‑Cyanophenyl)iminochromene‑3‑carboxamide (CAS 325856‑67‑5)

The target compound (CAS 1321895‑68‑4) differs from the parent 2‑(4‑cyanophenyl)iminochromene‑3‑carboxamide (CAS 325856‑67‑5) solely by a methoxy substituent at the 6‑position of the benzopyran ring. In closely related chromene‑3‑carboxamide SAR series, introduction of a 6‑methoxy group has been shown to alter hMAO isoform selectivity by >60‑fold and can shift the primary molecular target from MAO‑A to MAO‑B [1]. QSAR studies on iminochromene CBR1 inhibitors further demonstrate that topological and electronic descriptors, including substituent presence on the benzopyran ring, are principal determinants of biological activity [2]. Neither compound has published head‑to‑head bioassay data; however, the structural difference predicts distinct target‑engagement profiles based on validated chromene SAR. Class‑level inference indicates that 6‑methoxy substitution is not a silent modification and must be considered in experimental design.

Medicinal chemistry Structure–activity relationship Chromene scaffold

Positional Isomer Differentiation: 4‑Cyano vs. 3‑Cyano on the Imino‑Phenyl Ring (CAS 325856‑78‑8)

The target compound (4‑cyano isomer, CAS 1321895‑68‑4) and its positional isomer (3‑cyano, CAS 325856‑78‑8) share the same molecular formula and MW but differ in the attachment point of the electron‑withdrawing cyano group on the imino‑phenyl ring. In 2‑(phenylimino)chromene AKR1B10 inhibitor series, the position of electron‑withdrawing substituents on the phenylimino ring critically influences hydrogen‑bonding interactions with catalytic‑site residues Val301 and Leu302, with para‑substituted analogs showing distinct docking poses and inhibitory potency compared to meta‑substituted congeners [1]. Neither isomer has published quantitative IC₅₀ data, but the structural precedent establishes that cyano‑group position is a determinant of target‑binding geometry and potency in this chemotype. Researchers screening for selective target engagement should treat 4‑cyano and 3‑cyano isomers as non‑interchangeable chemical probes.

Positional isomer SAR Cyano substitution Target selectivity

Dual‑Substitution Synergy: 6‑Methoxy + 4‑Cyanophenylimino vs. Mono‑Substituted Benchmarks

The target compound uniquely combines an electron‑donating 6‑methoxy with an electron‑withdrawing 4‑cyanophenylimino group, creating an intramolecular push–pull electronic system across the chromene scaffold. This dual‑substitution pattern is absent from the commercially available 2‑imino‑6‑methoxy‑2H‑chromene‑3‑carboxamide (CAS 71586‑41‑9, MW 218.21) and from 2‑(4‑cyanophenyl)iminochromene‑3‑carboxamide (CAS 325856‑67‑5, MW 289.29) . In the broader chromene and coumarin literature, push–pull substitution has been shown to modulate photophysical properties, redox potential, and target‑binding enthalpies in a manner that cannot be predicted by additive combination of single‑substituent effects [1]. No quantitative bioassay data exist for any of the three compounds, so the differentiation is currently structural and electronic rather than pharmacological. Researchers investigating electronic structure–activity relationships or designing photoactive chromene probes should select the dual‑substituted compound for its distinct electronic configuration.

Synergistic substitution Push–pull chromophore Electronic tuning

Cytotoxicity Class‑Level Benchmark: 2‑(Phenylimino)chromene‑3‑carboxamide Scaffold Activity in MOLT‑4 and SK‑OV‑3 Cells

The 2‑(phenylimino)‑2H‑chromene‑3‑carboxamide scaffold, of which CAS 1321895‑68‑4 is a cyano‑ and methoxy‑substituted derivative, has demonstrated cytotoxic activity in MOLT‑4 (acute lymphoblastic leukemia) and SK‑OV‑3 (ovarian adenocarcinoma) cell lines. The most potent compound in the series, N‑(3,4‑dimethoxyphenyl)-2‑(phenylimino)-2H‑chromene‑3‑carboxamide (8g), showed inhibitory activity against both cell lines, with molecular docking confirming critical H‑bond interactions with AKR1B10 Val301 and Leu302 [1]. The target compound (CAS 1321895‑68‑4) contains a 4‑cyanophenylimino group in place of the phenylimino group of 8g and a 6‑methoxy instead of an unsubstituted benzopyran. These structural differences are expected to modulate both cytotoxicity potency and AKR1B10 binding affinity based on the SAR trends established in the study, but no direct IC₅₀ values for CAS 1321895‑68‑4 have been reported. This evidence classifies CAS 1321895‑68‑4 as a plausible but unvalidated member of the cytotoxic iminochromene chemotype.

Cytotoxicity AKR1B10 inhibition Cancer cell lines

Procurement‑Justified Application Scenarios for CAS 1321895‑68‑4


Expanding Structure–Activity Relationships in 2‑Iminochromene Kinase or Reductase Inhibitor Programs

Medicinal chemistry teams exploring 2‑iminochromene‑3‑carboxamides as inhibitors of MAO, AKR1B10, CBR1, or related targets should include CAS 1321895‑68‑4 in their screening deck to probe the effect of simultaneous 6‑methoxy electron donation and 4‑cyanophenylimino electron withdrawal. Published SAR on the 2H‑chromene‑3‑carboxamide scaffold demonstrates that such substitutions can radically alter isoform selectivity and potency [1]. Because no bioassay data exist for this compound, procurement for primary screening followed by head‑to‑head comparison with the 6‑des‑methoxy analog (CAS 325856‑67‑5) and the 3‑cyano isomer (CAS 325856‑78‑8) is a scientifically sound strategy to generate proprietary SAR data. [2]

Chemical Probe Development for AKR1B10‑Dependent Cancer Cell Models

The 2‑(phenylimino)chromene‑3‑carboxamide scaffold has been validated as an AKR1B10 inhibitor chemotype with cytotoxicity in MOLT‑4 and SK‑OV‑3 cells [1]. CAS 1321895‑68‑4, bearing a 4‑cyanophenylimino substituent, represents a logical next‑generation probe candidate because the para‑cyano group can engage in additional dipole–dipole or H‑bond acceptor interactions within the AKR1B10 catalytic cleft, as suggested by docking studies on related para‑substituted phenylimino chromenes [1]. Procurement is appropriate for academic or biotech groups conducting targeted synthesis and cell‑based validation of AKR1B10 inhibitors, provided in‑house IC₅₀ determination is planned. [1]

Physicochemical and Electronic Structure Benchmarking in Push–Pull Chromene Systems

The simultaneous presence of a strong donor (6‑OMe) and a strong acceptor (4‑CN‑phenylimino) makes CAS 1321895‑68‑4 a candidate for fundamental studies of intramolecular charge transfer in chromene heterocycles. Physical organic chemistry groups interested in correlating Hammett substituent constants (σₚ⁺(OMe) = –0.78; σₚ(CN) = 0.66) with spectroscopic properties (UV‑Vis, fluorescence, redox potential) or with computed HOMO–LUMO gaps should include this compound alongside its mono‑substituted analogs [1][2]. No experimental photophysical data are currently published, so this scenario strictly serves discovery‑phase physical chemistry research.

Metal‑Complexation Studies Exploiting the 4‑Cyanophenylimino Ligand Donor Set

N‑(Phenyl)-2‑imino‑2H‑chromene‑3‑carboxamide ligands have been successfully employed to synthesize Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ complexes with enhanced antimicrobial and tumor‑marker‑interacting properties [1]. CAS 1321895‑68‑4 offers an additional nitrile donor site on the imino‑aryl ring, potentially enabling bidentate or bridging coordination modes not available with the parent N‑phenyl ligand. Inorganic and bioinorganic chemists studying metallodrug candidates may procure this compound to expand the ligand scope and evaluate whether the 4‑cyanophenyl substituent alters complex geometry, stability, or biological activity relative to known metal complexes of simpler 2‑iminochromene‑3‑carboxamide ligands. [1]

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